molecular formula C12H13NO4 B1365400 methyl 2,2-dimethyl-3-oxo-3,4-dihydro-2h-1,4-benzoxazine-6-carboxylate

methyl 2,2-dimethyl-3-oxo-3,4-dihydro-2h-1,4-benzoxazine-6-carboxylate

Cat. No.: B1365400
M. Wt: 235.24 g/mol
InChI Key: IQIROGMGFBKEFU-UHFFFAOYSA-N
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Description

2,2-Dimethyl-6-methoxycarbonyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes a benzene ring fused to an oxazine ring. The presence of functional groups such as methoxycarbonyl and oxo groups makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,2-dimethyl-3-oxo-3,4-dihydro-2h-1,4-benzoxazine-6-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2,2-dimethyl-3-oxobutanoate with 2-aminophenol in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as methanol or ethanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-6-methoxycarbonyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the oxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of substituted benzoxazines.

Scientific Research Applications

2,2-Dimethyl-6-methoxycarbonyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2,2-dimethyl-3-oxo-3,4-dihydro-2h-1,4-benzoxazine-6-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-4-oxo-6-phenyl-3,4-dihydro-2H-pyran-5-carboxylate
  • 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid

Uniqueness

2,2-Dimethyl-6-methoxycarbonyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine is unique due to its specific functional groups and structural features. The presence of both methoxycarbonyl and oxo groups in the benzoxazine ring system distinguishes it from other similar compounds.

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

methyl 2,2-dimethyl-3-oxo-4H-1,4-benzoxazine-6-carboxylate

InChI

InChI=1S/C12H13NO4/c1-12(2)11(15)13-8-6-7(10(14)16-3)4-5-9(8)17-12/h4-6H,1-3H3,(H,13,15)

InChI Key

IQIROGMGFBKEFU-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC2=C(O1)C=CC(=C2)C(=O)OC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To solution of 2-amino-4-methoxycarbonylphenol [Acta Chimica Academiae Scientiarum Hungaricae, 99 (1), 49-50 (1979)] (4.78 g) in a mixed solvent of ethyl acetate (50 ml) and water (50 ml) were added sodium hydrogen carbonate (3.6 g) and 2-bromoisobutyryl bromide (6.90 g) and the mixture was stirred at room temperature for 10 minutes. The organic layer was separated and the solvent was distilled off under reduced pressure. The resulting residue was dissolved in dimethylformamide (70 ml), to the solution was added potassium carbonate (4.35 g) and the mixture was stirred at room temperature for a day. The reaction solution was poured into water to give precipitates, which were taken by filtration and dried to give 2,2-dimethyl-6-methoxycarbonyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine (5.4 g).
Quantity
4.78 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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